molecular formula C19H15N3O3 B7686428 6-methoxy-3-(5-(o-tolyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol

6-methoxy-3-(5-(o-tolyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol

Cat. No.: B7686428
M. Wt: 333.3 g/mol
InChI Key: GSKSQQIMORPQGU-UHFFFAOYSA-N
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Description

The compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It’s a colorless hygroscopic liquid with a strong odor. In derivatives of quinoline, the nitrogen atom and two carbon atoms are part of a double ring structure, including a benzene ring .


Molecular Structure Analysis

Quinoline derivatives have a double ring structure, including a benzene ring. The position of the functional groups can greatly influence the properties of the compound .


Chemical Reactions Analysis

Quinoline and its derivatives are involved in a wide range of chemical reactions, largely due to the presence of the nitrogen atom and the double ring structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of “6-methoxy-3-(5-(o-tolyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol” would depend on the specific structure of the compound. Quinoline itself is a colorless liquid, but the properties of its derivatives can vary widely .

Mechanism of Action

The mechanism of action of quinoline derivatives can vary widely and depends on their chemical structure and the target of their action. Some quinoline derivatives have shown antimicrobial, antifungal, and antitumor activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future directions in the research and development of quinoline derivatives are likely to be influenced by their potential biological activities. These compounds have shown promise in various areas, including as antimicrobial, antifungal, and antitumor agents .

Properties

IUPAC Name

6-methoxy-3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3/c1-11-5-3-4-6-14(11)19-21-17(22-25-19)15-10-12-9-13(24-2)7-8-16(12)20-18(15)23/h3-10H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKSQQIMORPQGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NO2)C3=CC4=C(C=CC(=C4)OC)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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